molecular formula C12H9NSe B12038355 2-Methylnaphtho[1,2-d][1,3]selenazole

2-Methylnaphtho[1,2-d][1,3]selenazole

Cat. No.: B12038355
M. Wt: 246.18 g/mol
InChI Key: CDRVZRSZPSBGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnaphtho[1,2-d][1,3]selenazole typically involves the halogenation of 1,2,3,4-tetrahydro-1-oxonaphthalene-3-sulphonate, followed by a reaction with selenourea. The sulphonic acid group is then eliminated to yield the desired compound . This method ensures the purity and yield of the product, making it suitable for further applications.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to enhance yield and reduce production costs. This includes stabilizing the synthesis process of intermediates such as 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene . These intermediates are crucial for the efficient production of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphtho[1,2-d][1,3]selenazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, selenourea, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenoxide derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-Methylnaphtho[1,2-d][1,3]selenazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylnaphtho[1,2-d][1,3]selenazole involves its interaction with specific molecular targets and pathways. The compound’s selenazole core allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-Methylnaphtho[1,2-d][1,3]selenazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H9NSe

Molecular Weight

246.18 g/mol

IUPAC Name

2-methylbenzo[e][1,3]benzoselenazole

InChI

InChI=1S/C12H9NSe/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3

InChI Key

CDRVZRSZPSBGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C([Se]1)C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.